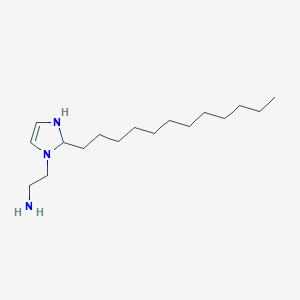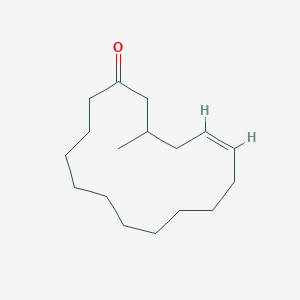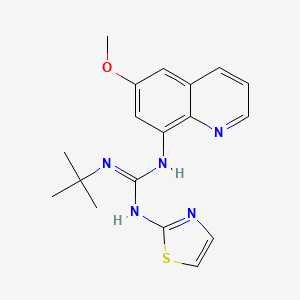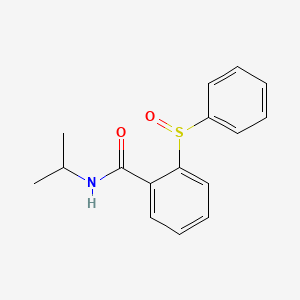
5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine derivatives with thioamides under specific conditions to form the thiazolo ring . Another approach includes the use of halocarboxylic acid esters or bromopentane-2,4-dione with tetrahydropyrimidine-2-thiones .
Industrial Production Methods
While specific industrial production methods for 5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- are not extensively documented, the general principles of heterocyclic synthesis apply. These methods often involve multi-step processes with careful control of reaction conditions to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . The compound’s structure allows it to bind to these targets and interfere with their normal function, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5H-Thiazolo(3,2-a)pyrimidin-5-one: This compound shares a similar thiazolo-pyridine structure but with a pyrimidine ring instead of a pyridine ring.
Thiazolo(3,2-a)pyridines: These compounds have similar structural features and biological activities.
Uniqueness
5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- is unique due to its specific combination of thiazole and pyridine rings, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
66201-75-0 |
|---|---|
Fórmula molecular |
C7H7NOS |
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H7NOS/c9-6-2-1-3-7-8(6)4-5-10-7/h1-3H,4-5H2 |
Clave InChI |
LFPSMQVOUAKYAN-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=CC=CC(=O)N21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)

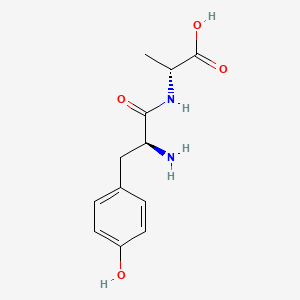
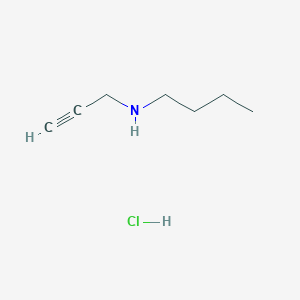

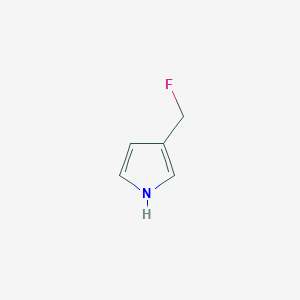
![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)


